molecular formula C6H8O4 B6237350 rac-(1R,2R)-cyclobutane-1,2-dicarboxylic acid, trans CAS No. 17224-72-5

rac-(1R,2R)-cyclobutane-1,2-dicarboxylic acid, trans

Cat. No. B6237350
CAS RN: 17224-72-5
M. Wt: 144.1
InChI Key:
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Description

Rac-(1R,2R)-cyclobutane-1,2-dicarboxylic acid, trans (Rac-CBDA) is a naturally occurring carboxylic acid found in many plants, including the Cannabis sativa plant. It is a major component of the plant's resin and is known to have a variety of medicinal and therapeutic effects. Rac-CBDA has been studied extensively in recent years and has been found to have a wide range of potential applications in medicine, agriculture, and industry.

Scientific Research Applications

Rac-(1R,2R)-cyclobutane-1,2-dicarboxylic acid, trans has been studied extensively for its potential medicinal and therapeutic applications. It has been found to have anti-inflammatory, anti-bacterial, and anti-fungal properties. rac-(1R,2R)-cyclobutane-1,2-dicarboxylic acid, trans has also been found to have potential applications in cancer research, as it has been shown to inhibit the growth of certain types of cancer cells. Additionally, rac-CBDA has been found to have potential applications in the treatment of Alzheimer’s disease and Parkinson’s disease, as it has been found to have neuroprotective properties.

Mechanism of Action

The exact mechanism of action of rac-CBDA is not yet fully understood. However, it is believed that rac-CBDA works by binding to certain receptors in the body, such as the CB1 and CB2 receptors, which are involved in the regulation of pain, inflammation, and other physiological processes. Additionally, rac-CBDA has been found to interact with other receptors in the body, such as the GPR55 receptor, which is involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects
rac-(1R,2R)-cyclobutane-1,2-dicarboxylic acid, trans has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-bacterial, and anti-fungal properties. Additionally, rac-CBDA has been found to have neuroprotective properties, which may be beneficial in the treatment of Alzheimer’s disease and Parkinson’s disease. rac-(1R,2R)-cyclobutane-1,2-dicarboxylic acid, trans has also been found to have potential applications in cancer research, as it has been found to inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

Rac-(1R,2R)-cyclobutane-1,2-dicarboxylic acid, trans has several advantages for lab experiments. It is relatively easy to synthesize, and it is a relatively stable compound. Additionally, it is non-toxic and has a wide range of potential applications. However, there are some limitations to using rac-CBDA in lab experiments. It is a relatively expensive compound, and it is not always easy to obtain in large quantities. Additionally, it is difficult to measure accurately in laboratory settings, as it is a relatively small molecule.

Future Directions

There are a number of possible future directions for rac-CBDA research. One potential direction is to further investigate its potential applications in cancer research. Additionally, further research could be conducted to investigate its potential applications in the treatment of Alzheimer’s disease and Parkinson’s disease. Additionally, further research could be conducted to investigate its potential applications in agriculture, as it has been found to have anti-bacterial and anti-fungal properties. Finally, further research could be conducted to investigate its potential applications in industry, as it is a relatively stable compound and could be used as an industrial solvent.

Synthesis Methods

Rac-(1R,2R)-cyclobutane-1,2-dicarboxylic acid, trans can be synthesized in a variety of ways, including chemical synthesis, biotransformation, and fermentation. Chemical synthesis involves the reaction of cyclobutane-1,2-dicarboxylic acid with a base such as sodium hydroxide or potassium hydroxide to form rac-CBDA. Biotransformation is a process in which microorganisms are used to convert a compound into a desired product. In the case of rac-CBDA, bacterial strains have been successfully used to convert cyclobutane-1,2-dicarboxylic acid into rac-CBDA. Fermentation is another method used to produce rac-CBDA, which involves the use of yeast or other microorganisms to convert sugar into rac-CBDA.

properties

{ "Design of the Synthesis Pathway": "The synthesis of rac-(1R,2R)-cyclobutane-1,2-dicarboxylic acid, trans can be achieved through a Diels-Alder reaction followed by a series of chemical transformations.", "Starting Materials": [ "Maleic anhydride", "Cyclobutene", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethanol", "Diethyl ether", "Methanol", "Sodium borohydride", "Acetic acid", "Sodium acetate", "Hydrogen peroxide", "Water" ], "Reaction": [ "Step 1: The Diels-Alder reaction between maleic anhydride and cyclobutene in the presence of sodium hydroxide as a catalyst to form the adduct.", "Step 2: The adduct is then hydrolyzed with hydrochloric acid to form the corresponding diacid.", "Step 3: The diacid is then treated with sodium bicarbonate to form the sodium salt.", "Step 4: The sodium salt is then acidified with hydrochloric acid to regenerate the diacid.", "Step 5: The diacid is then reduced with sodium borohydride in the presence of acetic acid to form the corresponding diol.", "Step 6: The diol is then oxidized with hydrogen peroxide in the presence of sodium acetate to form the desired product, rac-(1R,2R)-cyclobutane-1,2-dicarboxylic acid, trans." ] }

CAS RN

17224-72-5

Product Name

rac-(1R,2R)-cyclobutane-1,2-dicarboxylic acid, trans

Molecular Formula

C6H8O4

Molecular Weight

144.1

Purity

95

Origin of Product

United States

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